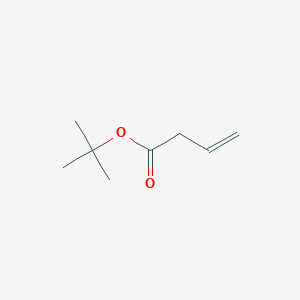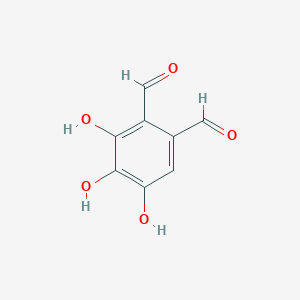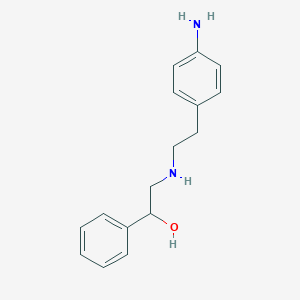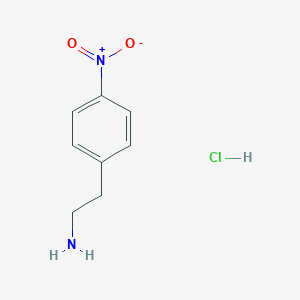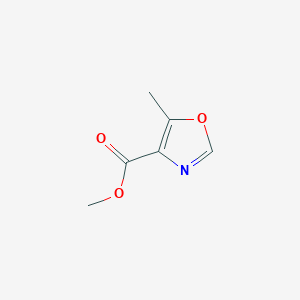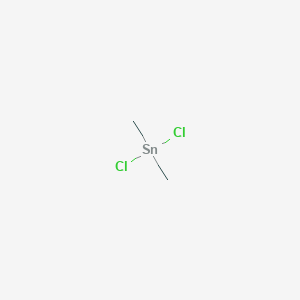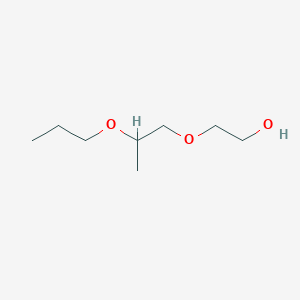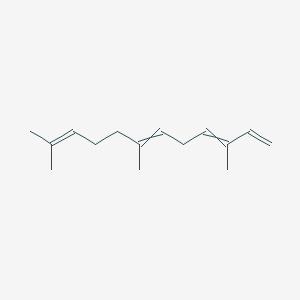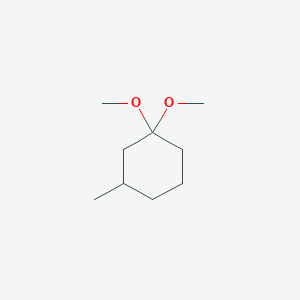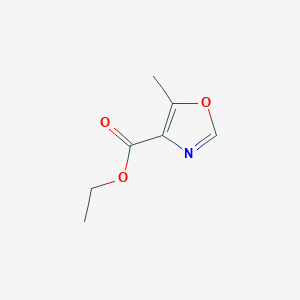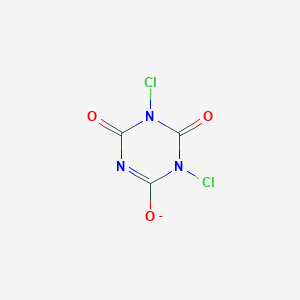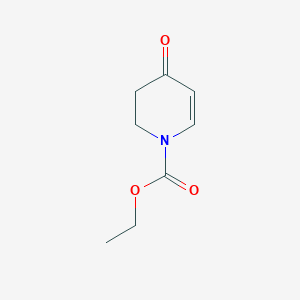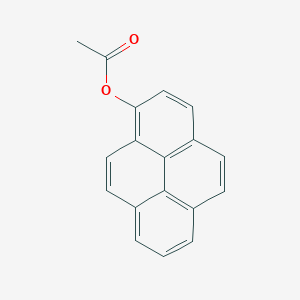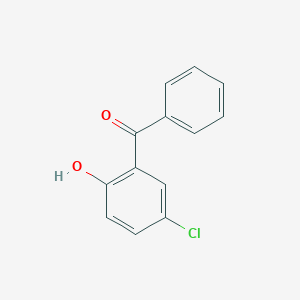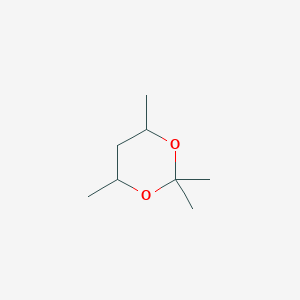
2,2,4,6-Tetramethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetramethyl-1,3-dioxane is a cyclic ether compound that has been widely used in scientific research applications. Its unique chemical structure has made it an important tool for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-dioxane is not well understood. However, it is believed that its unique chemical structure allows it to act as a good solvent for organic compounds, particularly for hydrophobic compounds. It is also believed that its cyclic structure allows it to stabilize radical reactions.
Efectos Bioquímicos Y Fisiológicos
2,2,4,6-Tetramethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent for organic compounds. It has low toxicity and is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,4,6-Tetramethyl-1,3-dioxane in laboratory experiments include its ability to dissolve hydrophobic compounds, its stability in radical reactions, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of 2,2,4,6-Tetramethyl-1,3-dioxane in scientific research. One direction is the development of new synthesis methods that are more cost-effective and easier to perform. Another direction is the study of its mechanism of action and its potential use in other chemical reactions. Additionally, its use as a solvent for drug discovery and development is an area of interest for future research. Overall, 2,2,4,6-Tetramethyl-1,3-dioxane has the potential to be an important tool for various scientific research applications.
Métodos De Síntesis
The synthesis of 2,2,4,6-Tetramethyl-1,3-dioxane can be achieved through several methods. One common method is the reaction of tetramethyl orthosilicate with ethylene glycol in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthosilicate with ethylene oxide in the presence of a Lewis acid catalyst. Both methods produce high yields of 2,2,4,6-Tetramethyl-1,3-dioxane.
Aplicaciones Científicas De Investigación
2,2,4,6-Tetramethyl-1,3-dioxane has been widely used in scientific research applications. Its unique chemical properties make it an important tool for various laboratory experiments. It is commonly used as a solvent for organic compounds, particularly for the dissolution of hydrophobic compounds. It is also used as a reaction medium for various chemical reactions. Additionally, it is used as a stabilizer for radical reactions and as a protecting group for alcohols and amines.
Propiedades
Número CAS |
17227-17-7 |
|---|---|
Nombre del producto |
2,2,4,6-Tetramethyl-1,3-dioxane |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2,2,4,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3 |
Clave InChI |
GPKRWHGIASNHBE-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)(C)C)C |
SMILES canónico |
CC1CC(OC(O1)(C)C)C |
Otros números CAS |
20268-00-2 |
Sinónimos |
2,2,4,6-tetramethyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



